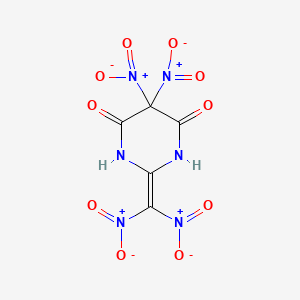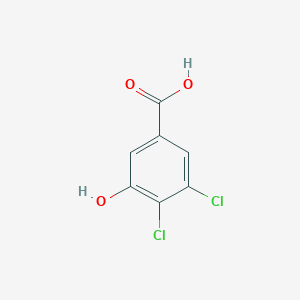![molecular formula C16H17ClN2O2S B8483812 2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine](/img/structure/B8483812.png)
2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine
描述
The compound 2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine is a chemical substance with the molecular formula C26H31FN7O6P and a molecular weight of 587.54 g/mol . It is also known by its CAS number 722543-31-9 . This compound is characterized by its complex structure, which includes a quinazoline core, a pyrazole ring, and a phosphonooxyethyl group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine involves multiple steps, starting with the preparation of the quinazoline core . The key steps include:
Formation of the Quinazoline Core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with hydrazine derivatives.
Attachment of the Phosphonooxyethyl Group: This step involves the reaction of the intermediate with phosphonooxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
科学研究应用
2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
相似化合物的比较
2-Chloro-5-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]benzenamine: can be compared with other similar compounds, such as:
Barasertib: Another quinazoline derivative with similar structural features.
AZD1152: A compound with a similar quinazoline core but different substituents.
Pramipexole dihydrochloride: A compound with a similar pyrazole ring but different functional groups.
属性
分子式 |
C16H17ClN2O2S |
|---|---|
分子量 |
336.8 g/mol |
IUPAC 名称 |
2-chloro-5-(2,3,4,5-tetrahydro-1-benzazepin-1-ylsulfonyl)aniline |
InChI |
InChI=1S/C16H17ClN2O2S/c17-14-9-8-13(11-15(14)18)22(20,21)19-10-4-3-6-12-5-1-2-7-16(12)19/h1-2,5,7-9,11H,3-4,6,10,18H2 |
InChI 键 |
MIQQXZLKCFNTSI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C2=CC=CC=C2C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B8483732.png)


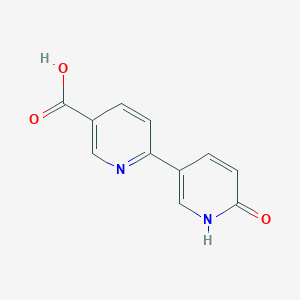
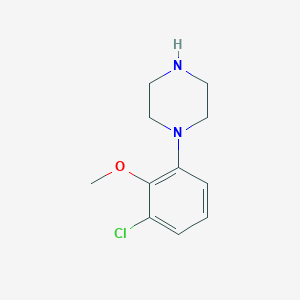
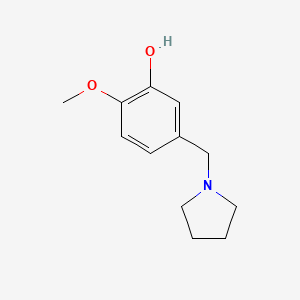
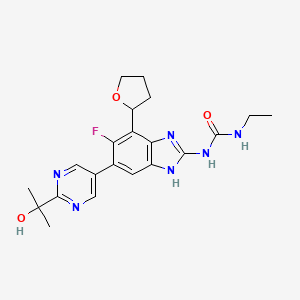
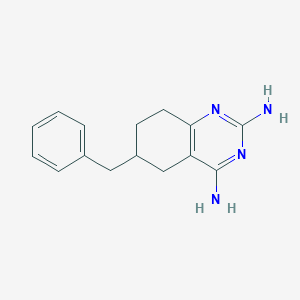
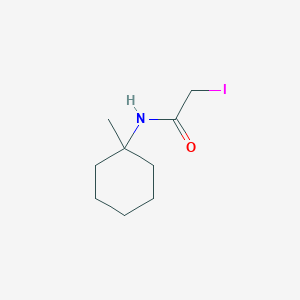
![N-[2-Nitro-5-(phenylsulfanyl)phenyl]acetamide](/img/structure/B8483794.png)
![1h-Indole-2-carboxylic acid,1-[[4-[(phenylsulfonyl)amino]phenyl]methyl]-3-(2-thienyl)-](/img/structure/B8483804.png)
